An In-depth Technical Guide to 3-Nitro-4-(trifluoromethoxy)benzamide (CAS No. 1214323-50-8)
An In-depth Technical Guide to 3-Nitro-4-(trifluoromethoxy)benzamide (CAS No. 1214323-50-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Nitro-4-(trifluoromethoxy)benzamide, a compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this molecule is not extensively available in public literature, this guide synthesizes information from analogous compounds and foundational chemical principles to offer valuable insights for researchers. We will explore its chemical identity, propose a logical synthetic pathway, discuss its potential applications based on its structural motifs, and provide essential safety and handling information. This document serves as a foundational resource for scientists interested in the synthesis and evaluation of this and related compounds.
Chemical Identity and Physicochemical Properties
3-Nitro-4-(trifluoromethoxy)benzamide is a halogenated nitrobenzamide derivative. Its unique structure, featuring a nitro group ortho to a trifluoromethoxy group on a benzamide scaffold, suggests its potential as a building block in the synthesis of more complex molecules with diverse biological activities.
Table 1: Physicochemical Properties of 3-Nitro-4-(trifluoromethoxy)benzamide
| Property | Value | Source |
| CAS Number | 1214323-50-8 | [1], |
| Molecular Formula | C₈H₅F₃N₂O₄ | [1], [2] |
| Molecular Weight | 250.13 g/mol | [1], [2] |
| IUPAC Name | 3-nitro-4-(trifluoromethoxy)benzamide | |
| MDL Number | MFCD13185754 | [1] |
Proposed Synthetic Pathway
Step 1: Synthesis of 4-(Trifluoromethoxy)benzamide
The initial step involves the conversion of 4-(trifluoromethoxy)benzoic acid to its corresponding amide. This can be achieved through several standard amidation methods, with the conversion to an acyl chloride followed by reaction with ammonia being a common and effective approach.
Experimental Protocol:
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Activation of the Carboxylic Acid: 4-(Trifluoromethoxy)benzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (DCM) or toluene, to form the acyl chloride intermediate. The reaction is usually performed at room temperature or with gentle heating. The progress of the reaction can be monitored by the cessation of gas evolution (HCl or a mixture of HCl, CO, and CO₂).
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Amidation: The resulting acyl chloride is then reacted with an excess of aqueous or gaseous ammonia to form 4-(trifluoromethoxy)benzamide. This reaction is typically exothermic and is often carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.
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Work-up and Purification: The product is isolated by filtration, and the crude solid is washed with water to remove any remaining ammonium salts. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Diagram 1: Proposed Synthesis of 4-(Trifluoromethoxy)benzamide
Caption: Synthesis of the benzamide precursor.
Step 2: Nitration of 4-(Trifluoromethoxy)benzamide
The second step involves the electrophilic aromatic substitution (nitration) of the 4-(trifluoromethoxy)benzamide intermediate. The trifluoromethoxy group is an ortho-para directing group, while the amide group is also an ortho-para director. However, due to steric hindrance from the amide group, the nitration is expected to occur at the position ortho to the trifluoromethoxy group.
Experimental Protocol:
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Reaction Setup: 4-(Trifluoromethoxy)benzamide is dissolved in a strong acid, typically concentrated sulfuric acid (H₂SO₄), which also acts as a catalyst. The mixture is cooled to a low temperature (e.g., 0-5 °C) in an ice bath to control the exothermic nitration reaction.
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Addition of Nitrating Agent: A nitrating agent, such as concentrated nitric acid (HNO₃) or a mixture of nitric acid and sulfuric acid, is added dropwise to the cooled solution with vigorous stirring. Maintaining the low temperature is crucial to prevent over-nitration and the formation of byproducts.
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Reaction Monitoring and Quenching: The reaction is monitored for completion using techniques like Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is carefully poured onto crushed ice, which causes the precipitation of the crude 3-Nitro-4-(trifluoromethoxy)benzamide.
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Isolation and Purification: The solid product is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.
Diagram 2: Proposed Synthesis of 3-Nitro-4-(trifluoromethoxy)benzamide
Caption: Final nitration step.
Potential Applications in Drug Discovery
The structural features of 3-Nitro-4-(trifluoromethoxy)benzamide suggest its potential utility as a scaffold or intermediate in drug discovery programs.
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The Benzamide Moiety: Benzamide derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
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The Nitroaromatic Group: Nitroaromatic compounds are precursors to amines, which are versatile functional groups in medicinal chemistry. Furthermore, nitroaromatic compounds themselves can have biological activity and have been explored as bioreductive prodrugs for targeting hypoxic tumors.
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The Trifluoromethoxy Group: The trifluoromethoxy group is a highly lipophilic and electron-withdrawing substituent that can significantly enhance a molecule's metabolic stability and membrane permeability, which are desirable properties for drug candidates.
Given these characteristics, 3-Nitro-4-(trifluoromethoxy)benzamide could serve as a valuable starting material for the synthesis of novel therapeutic agents targeting a variety of diseases.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Nitro-4-(trifluoromethoxy)benzamide is not widely available, the safety precautions can be inferred from related compounds.
General Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
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Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Inferred Hazards based on Analogs:
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Based on the SDS for similar nitroaromatic and benzamide compounds, 3-Nitro-4-(trifluoromethoxy)benzamide may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
Spectroscopic Data (Anticipated)
Although experimental spectroscopic data for 3-Nitro-4-(trifluoromethoxy)benzamide is not readily found in the literature, the following are the expected key signals based on its structure:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the electron-withdrawing nitro and trifluoromethoxy groups, and the amide group. The amide protons would likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum would display characteristic signals for the aromatic carbons, the carbonyl carbon of the amide, and the carbon of the trifluoromethoxy group (as a quartet due to coupling with fluorine).
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IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide, the asymmetric and symmetric stretching of the N-O bonds of the nitro group, and the C-F stretching of the trifluoromethoxy group.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (250.13 g/mol ) and characteristic fragmentation patterns.
Conclusion
3-Nitro-4-(trifluoromethoxy)benzamide is a chemical compound with significant potential as a building block in the development of new pharmaceutical agents. This guide has provided a comprehensive overview of its chemical identity, a plausible synthetic route, potential applications in drug discovery, and essential safety information based on the analysis of related compounds. Further experimental investigation is warranted to fully elucidate its properties and explore its utility in medicinal chemistry.
References
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Angene. 3-Nitro-4-(trifluoromethoxy)benzamide. [Link]
